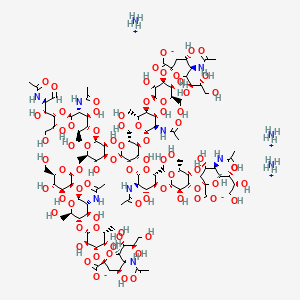

A3 glycan

Beschreibung

Eigenschaften

IUPAC Name |

triazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5S,6S)-2-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C109H178N8O80.3H3N/c1-27(132)110-35(12-118)60(147)79(42(146)16-122)183-94-56(114-31(5)136)69(156)80(47(21-127)177-94)185-98-75(162)88(68(155)52(182-98)26-172-102-92(73(160)64(151)43(17-123)176-102)190-96-58(116-33(7)138)71(158)82(49(23-129)179-96)187-100-77(164)90(66(153)45(19-125)174-100)196-108(105(168)169)10-37(141)54(112-29(3)134)86(193-108)62(149)40(144)14-120)189-103-93(191-97-59(117-34(8)139)72(159)83(50(24-130)180-97)188-101-78(165)91(67(154)46(20-126)175-101)197-109(106(170)171)11-38(142)55(113-30(4)135)87(194-109)63(150)41(145)15-121)74(161)84(51(25-131)181-103)184-95-57(115-32(6)137)70(157)81(48(22-128)178-95)186-99-76(163)89(65(152)44(18-124)173-99)195-107(104(166)167)9-36(140)53(111-28(2)133)85(192-107)61(148)39(143)13-119;;;/h12,35-103,119-131,140-165H,9-11,13-26H2,1-8H3,(H,110,132)(H,111,133)(H,112,134)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,139)(H,166,167)(H,168,169)(H,170,171);3*1H3/t35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65-,66-,67-,68+,69+,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,107-,108-,109-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATZKACNVAAUGX-WKSHTUBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC8C(C(OC(C8O)OC9C(OC(C(C9O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)CO)CO)CO)O)O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O[C@H]8[C@@H]([C@H](O[C@H]([C@H]8O)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)CO)CO)CO)O)O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C109H187N11O80 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2931.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure of A3 Glycan: An In-Depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The A3 glycan, a tri-sialylated, tri-antennary complex-type N-glycan, represents a significant area of interest in glycobiology and biopharmaceutical research. Its intricate structure and presence on key mammalian glycoproteins, such as bovine serum fetuin, underscore its importance in various biological processes. This technical guide provides a detailed exploration of the A3 glycan structure, the methodologies used for its characterization, and its known biological relevance.

Core Structure and Isomeric Complexity

The A3 glycan, also denoted as A3G3S3, is characterized by a core pentasaccharide structure common to many N-glycans, which is extended with three antennae, each terminating in a sialic acid residue. The fundamental monosaccharide composition includes N-acetylglucosamine (GlcNAc), mannose (Man), galactose (Gal), and sialic acid (Neu5Ac).

A critical feature of the A3 glycan is its isomeric heterogeneity. Commercial preparations and biological isolates of A3 glycan are typically a mixture of isomers.[1][2][3] This isomerism arises from variations in the glycosidic linkages of the terminal sialic acid and galactose residues:

-

Sialic Acid Linkage: The terminal sialic acid residues can be linked to the galactose residues through either an α2-3 or an α2-6 linkage.[1][2][3]

-

Galactose Linkage: One of the three antennae can feature a galactose residue linked to N-acetylglucosamine via a β1-3 or β1-4 linkage.[1][2][3]

This structural diversity results in a population of closely related molecules, each with the potential for distinct biological activities and recognition patterns.

Quantitative Structural Data

Table 1: Physicochemical Properties of A3 Glycan

| Property | Value | Source(s) |

| Synonyms | A3 N-linked oligosaccharide, A3G3S3 | [1][3] |

| Description | Tri-sialylated, tri-antennary complex-type N-glycan | [2][3] |

| Molecular Weight | Approximately 2881 Da (unlabeled) | [4] |

| Purity | > 90% (as assessed by ¹H-NMR and HPLC) | [1][2][3] |

| Source | Commonly purified from bovine serum fetuin (bSF) | [1][2][3] |

Table 2: Representative ¹H-NMR Chemical Shifts for a β-Mannose Residue in a Triantennary Glycan

While a complete assignment for the entire A3 glycan is highly complex and context-dependent, studies on related triantennary structures provide representative chemical shift data. The chemical shift of the H4 proton of the core β-mannose residue has been identified as a key indicator of the branching pattern.[5][6]

| Proton | Chemical Shift (ppm) |

| H4 of β-Man | 3.84 |

Note: This value is for a triantennary glycan with a GlcNAcβ1→6(GlcNAcβ1→2)Manα1→6Manβ sequence and may vary slightly in the specific isomeric mixture of A3 glycan.

Experimental Protocols for Structural Elucidation

The determination of the A3 glycan structure relies on a combination of sophisticated analytical techniques. The following sections detail the methodologies for the release, purification, and characterization of A3 glycans from a glycoprotein (B1211001) source.

Release of N-Glycans by Hydrazinolysis

Hydrazinolysis is a chemical method used to release N-glycans from glycoproteins by cleaving the amide bond between the asparagine residue and the innermost GlcNAc.[7][8][9]

Protocol:

-

Sample Preparation: Lyophilize 1-5 mg of the glycoprotein (e.g., bovine fetuin) to ensure it is completely dry.[7]

-

Hydrazine (B178648) Reaction: Add 200-500 µL of anhydrous hydrazine to the dried glycoprotein in a reaction vial.[8][9]

-

Incubation: Seal the vial under nitrogen and heat at 100°C for 10 hours.[8][9]

-

Hydrazine Removal: After cooling, remove the excess hydrazine by evaporation under a high vacuum with a cold trap.[8]

-

Re-N-acetylation: To restore the N-acetyl groups on the glucosamine (B1671600) and galactosamine residues, which are deacetylated during hydrazinolysis, treat the dried sample with a solution of acetic anhydride (B1165640) in saturated sodium bicarbonate.[7]

-

Desalting: Remove salts from the re-N-acetylated glycan mixture using a cation exchange resin (e.g., Dowex 50W-X2).[8]

Purification and Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and separation of the released glycan mixture, including the isomeric forms of A3 glycan.[1][10][3][11]

Protocol for Anion Exchange Chromatography (for separating by sialylation state):

-

Column: Utilize a weak anion exchange (WAX) HPLC column.[11]

-

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Aqueous ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer (e.g., 250 mM)

-

-

Gradient: Run a linear gradient of increasing Solvent B to elute glycans based on their charge (i.e., the number of sialic acid residues). Neutral glycans will elute first, followed by mono-, di-, and tri-sialylated (A3) glycans.

-

Detection: If the glycans are fluorescently labeled (e.g., with 2-aminobenzamide), use a fluorescence detector.[11]

Structural Analysis by Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful tool for determining the molecular weight of the purified A3 glycan and for obtaining fragmentation data for sequencing.[12]

Protocol for MALDI-TOF MS:

-

Matrix Preparation: For acidic glycans like A3, a matrix such as 2,5-dihydroxybenzoic acid (DHB) can be used, often in negative ion mode to improve detection and reduce fragmentation of sialic acids.[12] Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).

-

Sample Preparation: Mix the purified A3 glycan solution (typically in the picomole range) with the matrix solution.[12]

-

Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.[13]

-

Data Acquisition: Acquire the mass spectrum in the appropriate mode (negative ion for sialylated glycans). The spectrum will show the [M-H]⁻ ion, providing the molecular weight of the glycan.

-

Tandem MS (MS/MS): For structural information, perform tandem mass spectrometry. Select the parent ion of the A3 glycan and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information on the monosaccharide sequence and branching patterns.[14]

Linkage Analysis by Glycosidase Digestion

Sequential digestion with specific exoglycosidases is used to determine the linkage of the terminal monosaccharides.[15]

Protocol for Sialic Acid Linkage Analysis:

-

Sample Aliquoting: Divide the purified A3 glycan sample into three aliquots. One will be a control, one will be treated with an α2-3 specific sialidase, and one with a sialidase that cleaves all non-reducing terminal sialic acids.

-

Enzymatic Digestion: Incubate the aliquots with the respective enzymes according to the manufacturer's instructions (typically at 37°C for several hours).

-

Analysis: Analyze the digests by HPLC or MALDI-MS. A shift in the elution time or a decrease in mass corresponding to the loss of sialic acid will indicate the presence of that specific linkage. For example, if the α2-3 specific sialidase causes a change, it confirms the presence of α2-3 linked sialic acids.

Biological Significance and Signaling

While a specific, dedicated signaling pathway directly named after the A3 glycan has not been extensively characterized, the presence of terminal sialic acids on tri-antennary structures is known to be crucial in various biological recognition events. Sialylated glycans are involved in cell-cell adhesion, immune recognition, and pathogen binding. Alterations in the levels of tri-antennary, sialylated glycans have been associated with certain disease states, including cancer, where changes in glycosylation can impact cell signaling and metastasis.[16][17][18]

The general mechanism by which such glycans participate in signaling involves their recognition by glycan-binding proteins (lectins), such as selectins and siglecs. This interaction can trigger downstream signaling cascades within the cell.

Visualizations

Logical Workflow for A3 Glycan Structural Analysis

The following diagram illustrates the workflow for the isolation and structural characterization of A3 glycan from a glycoprotein source.

Caption: Workflow for A3 Glycan Analysis.

Conceptual Signaling Pathway Involving a Sialylated Glycan

This diagram illustrates a conceptual signaling pathway initiated by the binding of a lectin to a terminal sialic acid on a cell surface glycoprotein, which could be an A3 glycan.

Caption: Conceptual Lectin-Mediated Signaling.

References

- 1. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A3 glycan (A3G3S3) [ludger.com]

- 3. A3 Glycan • QA-Bio • >90% Purity • Mass Spec Grade [qa-bio.com]

- 4. A3 Glycan (A3G3S3) [N-Glycan Standards] - Creative Biolabs [adcc.creative-biolabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Proton NMR study of triantennary complex type N-linked glycan chains: assignment of proton chemical shifts of the beta-Man residue in a basic unit of the triantennary glycan chain having a GlcNAc beta 1-->6 Man alpha 1-->6 Man beta-->sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. [Release of N-glycans by hydrazinolysis]:Glycoscience Protocol Online Database [jcggdb.jp]

- 9. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A3 glycan (A3G3S3), 2-AB labelled [ludger.com]

- 11. HPLC Analysis of Glycans [sigmaaldrich.com]

- 12. Mass Spectrometry of Glycans [sigmaaldrich.com]

- 13. drug.ku.dk [drug.ku.dk]

- 14. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glycan Sequencing Using Exoglycosidases [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to A3 Glycan: Nomenclature, Synonyms, and Core Attributes

For researchers, scientists, and drug development professionals, a comprehensive understanding of specific glycan structures is paramount. This guide provides a detailed overview of the A3 glycan, a complex N-linked oligosaccharide, covering its nomenclature, structural characteristics, and the analytical methodologies essential for its study.

A3 Glycan: Nomenclature and Synonyms

The A3 glycan is a tri-sialylated, tri-antennary complex-type N-glycan.[1][2][3][4][5] This nomenclature denotes a core N-glycan structure with three antennae, each terminating in a sialic acid residue. It is important to note that commercial preparations of A3 glycan are often a mixture of isomers. These isomers can differ in the linkage of the sialic acid (Neu5Acα2-3 or Neu5Acα2-6) and the linkage of the galactose (Gal) residue on one of the antennae (Galβ1-4 or Galβ1-3).[1][2][3][4][5]

The most common synonyms for A3 glycan are:

The "G3" in A3G3S3 signifies the presence of three galactose residues, and "S3" indicates three sialic acid residues.

Core Structure and Properties

The foundational structure of the A3 glycan is a complex N-glycan with three branches (antennae) attached to a mannose core, which is in turn linked to a chitobiose unit. Each of the three antennae is typically capped with a sialic acid residue.

A key source for the isolation of A3 glycans is bovine serum fetuin (bSF), a glycoprotein (B1211001) rich in complex N-glycans.[1][2][3][4][5][7][8] Commercially available A3 glycan is typically purified from this source and has a purity of over 90%, as determined by techniques such as 1H-NMR and HPLC.[1][3][4][5][7][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to A3 glycan. This includes its association with type 1 diabetes, where alterations in its abundance have been observed.

| Parameter | Value | Reference |

| Association with Type 1 Diabetes | ||

| Odds Ratio (Children at onset vs. Healthy Siblings) | 1.62 | [9] |

| p-value | 7.12 x 10-3 | [9] |

| Association with HbA1c in Type 1 Diabetes | ||

| β coefficient (Absolute levels) | 0.15 | [10] |

| p-value (Absolute levels) | 1.4 x 10-9 | [10] |

| β coefficient (Percentage areas) | 0.16 | [10] |

| p-value (Percentage areas) | 4.4 x 10-11 | [10] |

Experimental Protocols

The analysis of A3 glycan involves a series of sophisticated techniques to release, purify, and characterize the glycan structure. Below are detailed methodologies for key experiments.

N-Glycan Release from Glycoproteins by Hydrazinolysis

Hydrazinolysis is a chemical method used to release N-linked glycans from glycoproteins.[1][2][11][12]

Protocol:

-

Sample Preparation: Lyophilize the glycoprotein sample (e.g., bovine serum fetuin).

-

Hydrazinolysis Reaction:

-

Place the dried glycoprotein in a reaction vial.

-

Add anhydrous hydrazine (B178648).

-

-

Removal of Hydrazine: Remove the excess hydrazine under a vacuum.

-

Re-N-acetylation:

-

Add a saturated solution of sodium bicarbonate.

-

Add acetic anhydride (B1165640) and incubate.

-

-

Purification: The released glycans are then purified using techniques such as chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of glycans.

Protocol:

-

Labeling: The released N-glycans are fluorescently labeled, commonly with 2-aminobenzamide (B116534) (2-AB).[13]

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for glycan separation.[13]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used for elution.

-

Detection: A fluorescence detector is used to monitor the labeled glycans.

-

-

Data Analysis: The retention times of the sample peaks are compared to a dextran (B179266) ladder standard to determine the glucose unit (GU) values, which aid in glycan identification.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides detailed information about the mass and fragmentation pattern of glycans, enabling structural elucidation.[14][15]

Protocol:

-

Sample Preparation:

-

The purified glycans are mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate.[14]

-

-

Mass Analysis:

-

A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer is commonly used.

-

The instrument is operated in either positive or negative ion mode, depending on the nature of the glycan (neutral or acidic).[14]

-

-

Tandem MS (MS/MS): For further structural information, fragmentation of selected parent ions can be performed to determine the sequence and linkage of the monosaccharide units.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a non-destructive technique that provides detailed atomic-level structural information of glycans.[16][17][18][19][20]

Protocol:

-

Sample Preparation:

-

The purified glycan sample is dissolved in deuterium (B1214612) oxide (D2O).[16][17]

-

-

NMR Data Acquisition:

-

Structural Elucidation: The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the sequence, linkage positions, and anomeric configurations of the monosaccharides.

Visualizing A3 Glycan Analysis Workflow

The following diagram illustrates a typical experimental workflow for the analysis of A3 glycan from a glycoprotein source.

Caption: Experimental workflow for A3 glycan analysis.

A3 Glycan in Disease: Type 1 Diabetes

Recent research has highlighted the potential role of altered glycosylation, including changes in A3 glycan levels, in the pathogenesis of type 1 diabetes. Studies have shown a significant association between the abundance of A3G3S3 glycan and the onset of type 1 diabetes in children.[9] Furthermore, in adults with type 1 diabetes, the levels of triantennary, trisialylated glycans, which include A3, have been positively correlated with HbA1c levels, a marker of long-term glycemic control.[10]

While the precise signaling pathways involving A3 glycan in type 1 diabetes are still under investigation, these findings suggest that alterations in the glycosylation of plasma proteins may be indicative of the disease state and its progression. The hexosamine biosynthetic pathway, which is sensitive to glucose flux, is a likely upstream regulator of the glycosylation changes observed in diabetes.[10]

The following diagram illustrates the logical relationship between hyperglycemia and altered A3 glycan levels.

Caption: Hyperglycemia and altered A3 glycan levels.

This technical guide provides a foundational understanding of A3 glycan, from its basic nomenclature to its implication in disease and the detailed methods required for its study. As research in glycomics continues to expand, a thorough knowledge of specific glycan structures like A3 will be increasingly vital for advancements in diagnostics and therapeutics.

References

- 1. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Release of N-glycans by hydrazinolysis]:Glycoscience Protocol Online Database [jcggdb.jp]

- 3. A3 glycan (A3G3S3) [ludger.com]

- 4. A3 Glycan • QA-Bio • >90% Purity • Mass Spec Grade [qa-bio.com]

- 5. A3 Glycan (A3G3S3) [N-Glycan Standards] - Creative Biolabs [adcc.creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A3 glycan (A3G3S3), 2-AB labelled [ludger.com]

- 8. NGA3 glycan (A3) [ludger.com]

- 9. Children at onset of type 1 diabetes show altered N-glycosylation of plasma proteins and IgG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Mass Spectrometry of Glycans [sigmaaldrich.com]

- 15. Analysis of N-Linked Glycans by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

The Discovery and History of A3 Glycan: A Technical Guide

Introduction

In the intricate world of glycobiology, the structures of N-linked glycans play a pivotal role in a vast array of biological processes, from protein folding and stability to cell-cell recognition and signaling. Among the myriad of complex N-glycans, the tri-sialylated, tri-antennary structure, commonly known as A3 glycan, stands out as a subject of significant interest, largely due to its prevalence on many glycoproteins and its potential biological functions. This technical guide provides an in-depth exploration of the discovery, history, and structural characterization of A3 glycan, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The story of A3 glycan is intrinsically linked to the broader history of N-glycan research and the use of bovine fetuin as a model glycoprotein (B1211001). While the A3 glycan itself was not "discovered" as a singular event, its structure was gradually elucidated through extensive research on the N-linked oligosaccharides of fetuin, a glycoprotein abundant in fetal calf serum.

The 1970s and 1980s marked a period of significant advancement in the analytical techniques required to unravel the complex structures of glycans. Early studies in the 1970s established the fundamental principles of N-glycan biosynthesis. However, it was in the mid-to-late 1980s that the detailed structures of the highly complex and sialylated N-glycans from bovine fetuin were comprehensively characterized.

A seminal paper by Townsend et al. in 1988 provided a detailed analysis of the entire population of sialylated asparagine-linked oligosaccharides from bovine fetuin.[1] This research revealed that a remarkable 83% of these glycans were tri-branched (triantennary), and 54% were tri-sialylated.[1] This detailed characterization effectively described the structure that is now commercially and colloquially known as A3 glycan.

The nomenclature "A3" is a shorthand notation that has been widely adopted in the field of glycobiology, particularly by commercial suppliers of glycan standards. In this system, "A" denotes an antennary glycan, and the number "3" signifies that it is triantennary (possessing three branches). The full designation often includes further details about galactosylation and sialylation, such as A3G3S3, indicating three antennae, three galactose residues, and three sialic acid residues.[2][3]

Structure and Properties of A3 Glycan

A3 glycan is a complex-type N-glycan characterized by a core structure with three antennae, each terminating with a sialic acid residue. The product available commercially is often a mixture of isomers with variations in the sialic acid linkages (Neu5Acα2-3 or Neu5Acα2-6) and the galactose residue linkage on one of the arms (Galβ1-4 or Galβ1-3).[3][4]

Below is a summary of the key properties of A3 glycan:

| Property | Value | Source |

| Synonyms | A3 N-linked oligosaccharide, A3G3S3 | [3] |

| Description | Tri-sialylated, tri-antennary complex-type N-glycan | [3][4] |

| Purity | >90% (as assessed by 1H-NMR and HPLC) | [5] |

| Source | Bovine serum fetuin (bSF) | [3] |

Experimental Protocols

The characterization and isolation of A3 glycan involve a series of sophisticated biochemical techniques. The following sections detail the methodologies for key experiments.

Release of N-Glycans from Glycoproteins (PNGase F Digestion)

Peptide-N-Glycosidase F (PNGase F) is a widely used enzyme that cleaves the bond between the innermost GlcNAc of the N-glycan and the asparagine residue of the glycoprotein, releasing the entire N-glycan.

Protocol:

-

Denaturation: Dissolve the glycoprotein (e.g., bovine fetuin) in a denaturing buffer. A common method involves heating the sample at 100°C for 10 minutes in a glycoprotein denaturing buffer.

-

Enzyme Digestion: Add PNGase F to the denatured glycoprotein solution. The reaction is typically carried out in a suitable buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) bicarbonate buffer) at 37°C. Incubation times can range from a few hours to overnight, depending on the protein and the desired completeness of the reaction.

-

Enzyme Removal: After digestion, the PNGase F enzyme is typically removed from the reaction mixture. This can be achieved using methods such as chitin (B13524) magnetic beads for tagged PNGase F or C18 solid-phase extraction.

-

Glycan Cleanup: The released N-glycans are then purified from the deglycosylated protein and other reaction components. Solid-phase extraction (SPE) using a C18 cartridge is a common method for this purpose.

Fluorescent Labeling of Released N-Glycans (2-Aminobenzamide Labeling)

To facilitate detection by HPLC and other analytical techniques, the released N-glycans are derivatized with a fluorescent tag, most commonly 2-aminobenzamide (B116534) (2-AB).

Protocol:

-

Drying: The purified N-glycan sample is dried completely in a reaction vial, typically using a centrifugal evaporator.

-

Labeling Reaction: A freshly prepared labeling solution containing 2-aminobenzamide (2-AB) and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of DMSO and acetic acid is added to the dried glycans.

-

Incubation: The reaction mixture is incubated at 65°C for 2 to 3 hours to allow for the reductive amination reaction to proceed.

-

Cleanup: After incubation, the excess 2-AB label and other reagents are removed from the labeled glycans. This is crucial for subsequent analysis and is often performed using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE).

HPLC Analysis of 2-AB Labeled N-Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common HPLC method for separating fluorescently labeled N-glycans.

Typical HPLC Conditions:

-

Column: A HILIC column, such as one with an amide-based stationary phase, is used.

-

Mobile Phases:

-

Mobile Phase A: An aqueous buffer, often ammonium formate (B1220265) at a specific pH (e.g., pH 4.4).

-

Mobile Phase B: Acetonitrile (B52724).

-

-

Gradient: A gradient elution is employed, starting with a high percentage of acetonitrile and gradually increasing the percentage of the aqueous buffer to elute the glycans based on their hydrophilicity.

-

Detection: A fluorescence detector is used with an excitation wavelength of approximately 330 nm and an emission wavelength of around 420 nm for 2-AB labeled glycans.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for determining the composition and sequence of glycans.

-

Ionization Techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization methods for glycan analysis.

-

Tandem MS (MS/MS): For structural elucidation, tandem mass spectrometry is employed. Collision-Induced Dissociation (CID) is used to fragment the glycan ions, and the resulting fragmentation patterns provide information about the sequence and branching of the monosaccharide units.

-

Fragmentation Analysis: In the negative ion mode, characteristic fragment ions can help determine the antennary structure and specific linkages. For example, the D diagnostic ion is relevant for assigning the 3- and 6-antennae in complex N-glycans.[6]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of glycans, including the determination of anomeric configurations and linkage positions.

-

1D and 2D NMR: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) is used to assign the proton (¹H) and carbon (¹³C) chemical shifts of the individual monosaccharide residues.

-

Data Interpretation: The assigned chemical shifts and coupling constants provide detailed information about the structure, conformation, and linkages within the glycan.

Signaling Pathways and Biological Roles

While the roles of complex N-glycans in general cellular processes are well-established, specific signaling pathways directly initiated or modulated by the A3 glycan structure are not extensively documented in the current scientific literature. However, based on the known functions of sialylated and multi-antennary glycans, we can infer potential roles.

Sialylated glycans are known to be ligands for a family of I-type lectins called Siglecs (sialic acid-binding immunoglobulin-like lectins), which are primarily expressed on immune cells and are involved in regulating immune responses. The binding of sialylated glycans to Siglecs can initiate downstream signaling cascades that often have an inhibitory effect on cellular activation. It has been shown that human recombinant Siglec-7-Fc fusion protein recognizes sialylated bi- and triantennary pseudo-mannose N-glycans.[7]

Furthermore, the terminal sialic acid and fucose residues on complex N-glycans can form the sialyl Lewis X (sLeX) epitope, which is a crucial ligand for selectins, a family of C-type lectins involved in cell adhesion, particularly in the inflammatory response and cancer metastasis.[8] The presentation of sLeX on a tri-antennary structure like A3 could influence the avidity and specificity of binding to selectins.

The overall complexity and branching of N-glycans, such as the triantennary structure of A3 glycan, are known to modulate the signaling of various cell surface receptors. For instance, the glycosylation of receptors can affect their conformation, dimerization, and interaction with ligands and other signaling molecules. Sialylated and galactosylated complex-type N-glycans have been shown to enhance the signaling activity of soluble intercellular adhesion molecule-1 (sICAM-1).[9][10]

Visualizations

Experimental Workflow for A3 Glycan Analysis

Caption: Workflow for A3 glycan analysis.

Potential Signaling Interactions of A3 Glycan

Caption: Potential signaling interactions of A3 glycan.

Conclusion

The A3 glycan, a tri-sialylated, tri-antennary N-linked oligosaccharide, represents a significant and abundant structure in the glycome of many organisms. Its history is deeply rooted in the pioneering work on the structural elucidation of glycans from bovine fetuin. While the direct involvement of A3 glycan in specific signaling pathways remains an area for further investigation, its structural features strongly suggest potential roles in modulating immune responses and cell adhesion through interactions with lectins such as Siglecs and selectins. The detailed experimental protocols and analytical data presented in this guide provide a valuable resource for researchers and scientists working to further unravel the complex functions of this important glycan.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. ludger.com [ludger.com]

- 3. Probing the binding specificities of human Siglecs by cell-based glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. A3 Glycan • QA-Bio • >90% Purity • Mass Spec Grade [qa-bio.com]

- 6. Sequencing of tri- and tetraantennary N-glycans containing sialic acid by negative mode ESI QTOF tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IBC - 最新發表論文: Combining CuAAC reaction enables sialylated Bi- and triantennary pseudo mannose N-glycans for investigating Siglec-7 interactions [ibc.sinica.edu.tw]

- 8. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialylated complex-type N-glycans enhance the signaling activity of soluble intercellular adhesion molecule-1 in mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to A3 Glycan: Sources and Purification from Bovine Fetuin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A3 glycans, their sourcing from bovine fetuin, and detailed methodologies for their purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with complex glycans.

Introduction to A3 Glycans

A3 glycans are complex, tri-sialylated, tri-antennary N-linked oligosaccharides.[1][2][3][4] These molecules are of significant interest in glycobiology and biopharmaceutical research due to their role in various biological processes. A prominent and accessible source of A3 glycans is bovine fetuin, a glycoprotein (B1211001) found in fetal calf serum.[1][2][3][4][5] The purification of A3 glycans from bovine fetuin is a multi-step process involving the release of the glycans from the protein backbone, followed by chromatographic separation. The product obtained is typically a mixture of isomers that differ in the linkage of the sialic acid (Neu5Acα2-3 or Neu5Acα2-6) and the galactose residue of one of the antennae (Galβ1-4 or Galβ1-3).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with A3 glycans and their purification from bovine fetuin.

Table 1: Physicochemical Properties of A3 Glycan

| Property | Value | Source(s) |

| Synonyms | A3 N-linked oligosaccharide, A3G3S3 | [1][3][4] |

| Description | Tri-sialylated, tri-antennary complex-type N-glycan | [1][2][3][4] |

| Molecular Weight | ~2881 Da | [1] |

| Purity | > 90% (as assessed by ¹H-NMR and HPLC) | [1][2][3][4] |

| Biological Source | Bovine Fetuin | [1][2][3][4] |

Table 2: Purification Metrics

| Parameter | Value | Source(s) |

| Fetuin Yield from Serum | Up to 21.6 mg/mL | [6] |

| Purity of Purified A3 Glycan | > 90% | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for the key experiments in the purification of A3 glycans from bovine fetuin are provided below. The overall workflow consists of two main stages: the release of N-glycans from the glycoprotein and the subsequent purification of the target A3 glycans.

Workflow for A3 Glycan Purification from Bovine Fetuin

Caption: Overall workflow for A3 glycan purification.

Protocol 1: N-Glycan Release from Bovine Fetuin

Two primary methods are employed for the release of N-glycans from bovine fetuin: enzymatic release with PNGase F and chemical release via hydrazinolysis.

Method A: Enzymatic Release with PNGase F (Denaturing Conditions)

This method is widely used due to its specificity and mild reaction conditions.

-

Denaturation:

-

Enzymatic Digestion:

-

To the denatured glycoprotein, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of water to make a total volume of 20 µL. The inclusion of NP-40 is crucial to counteract the inhibitory effect of SDS from the denaturing buffer.[7]

-

Add 1 µL of PNGase F to the reaction mixture and mix gently.[7]

-

Incubate at 37°C for 1 hour.[7] For native (non-denaturing) conditions, the incubation time may need to be extended to 4-24 hours with an increased amount of PNGase F.[7]

-

-

Glycan Cleanup (using HILIC Spin Column):

-

Condition a HILIC (Hydrophilic Interaction Liquid Chromatography) spin column.

-

Apply the digest to the column to bind the released glycans.

-

Wash the column to remove salts and detergents.

-

Elute the purified N-glycans with an appropriate buffer, such as 50 mM ammonium (B1175870) formate.

-

Method B: Chemical Release by Hydrazinolysis

Hydrazinolysis is a robust chemical method for releasing both N- and O-linked glycans.

-

Sample Preparation:

-

Lyophilize the glycoprotein sample (e.g., 2 mg of bovine fetuin).[2]

-

-

Hydrazinolysis Reaction:

-

Add 200 µL of anhydrous hydrazine (B178648) to the lyophilized sample in a screw-seal tube. Caution: Anhydrous hydrazine is highly toxic and requires handling in a fume hood with appropriate personal protective equipment. [2]

-

Heat the mixture at 100°C for 10 hours.[2]

-

After incubation, remove the hydrazine under vacuum using a cold trap.[2]

-

-

Re-N-acetylation:

-

To the dried residue, add 0.2 mL of a saturated sodium bicarbonate solution and 8 µL of acetic anhydride (B1165640) at 0°C and incubate for 5 minutes.[2]

-

Add another 0.2 mL of saturated sodium bicarbonate solution and 8 µL of acetic anhydride and continue the incubation at 0°C for 30 minutes.[2]

-

-

Desalting:

Protocol 2: Purification of A3 Glycans by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for purifying A3 glycans from the complex mixture of released oligosaccharides. Mixed-mode chromatography, combining weak anion exchange (WAX) and reversed-phase (RP) or HILIC, is particularly effective.[8]

HPLC System and Column:

-

HPLC System: A binary HPLC or UHPLC system with a fluorescence detector.

-

Column: A mixed-mode column such as a GlycanPac™ AXR-1 (e.g., 1.9 µm, 2.1 x 150 mm) is recommended for high-resolution separation based on charge, isomeric structure, and size.[8]

Mobile Phases and Gradient:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 100 mM Ammonium formate, pH 4.4[8]

-

Gradient: A linear gradient from a high concentration of Mobile Phase A to a higher concentration of Mobile Phase B is used to elute the glycans. The glycan elution profile will show clusters of peaks corresponding to neutral, monosialylated, disialylated, trisialylated, tetrasialylated, and pentasialylated species.[8] The A3 glycans will be found within the trisialylated fraction.

Detection:

-

If the glycans are fluorescently labeled (e.g., with 2-aminobenzamide, 2-AB), a fluorescence detector is used with excitation and emission wavelengths of approximately 320 nm and 420 nm, respectively.[8]

Fraction Collection:

-

Collect the fractions corresponding to the trisialylated glycan peaks. The identity of the A3 glycan within these fractions can be confirmed by mass spectrometry.

Workflow for HPLC Purification of A3 Glycans

Caption: HPLC purification workflow for A3 glycans.

Characterization of Purified A3 Glycans

Following purification, the identity and purity of the A3 glycans should be confirmed using orthogonal analytical techniques.

-

Mass Spectrometry (MS): Provides accurate mass determination to confirm the composition of the A3 glycan.[9]

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Offers detailed structural information, including the linkages between monosaccharide units.

-

Capillary Electrophoresis (CE): Can be used to resolve isomeric forms of the A3 glycan.

Conclusion

The purification of A3 glycans from bovine fetuin is a well-established process that provides a valuable source of this complex oligosaccharide for research and development purposes. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-purity A3 glycans for their studies. The choice between enzymatic and chemical release methods will depend on the specific requirements of the downstream applications and the available laboratory infrastructure. Subsequent HPLC purification, particularly with mixed-mode chromatography, is critical for isolating the desired trisialylated A3 glycan fraction. Thorough characterization using techniques such as mass spectrometry and NMR is essential to ensure the structural integrity and purity of the final product.

References

- 1. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A3 Glycan • QA-Bio • >90% Purity • Mass Spec Grade [qa-bio.com]

- 5. Fetuin N-Linked Glycan Library • QA-Bio • N-linked Glycans from Fetuin [qa-bio.com]

- 6. One-step affinity purification of fetuin from fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neb.com [neb.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of A3 N-Glycans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthesis pathway of A3 N-glycans, a class of tri-antennary complex N-linked oligosaccharides. This document details the enzymatic cascade responsible for their synthesis, presents key quantitative data, outlines detailed experimental protocols for their analysis, and provides visual representations of the pathway and analytical workflows.

Introduction to A3 N-Glycans

N-linked glycosylation is a critical post-translational modification that significantly impacts protein folding, stability, trafficking, and function. The structural diversity of N-glycans is vast, with branching patterns playing a crucial role in mediating biological activity. A3 N-glycans are characterized by a core structure with three antennae, which can be further modified with galactose, sialic acid, and fucose residues. The presence and specific structure of these tri-antennary glycans on glycoproteins can influence cell-cell recognition, signaling, and immune responses. Consequently, understanding and characterizing the A3 N-glycan biosynthesis pathway is of paramount importance in disease research and the development of biotherapeutics, where glycosylation is a critical quality attribute.

The Core Biosynthesis Pathway of A3 N-Glycans

The biosynthesis of A3 N-glycans is a multi-step process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. It begins with the synthesis of a common lipid-linked oligosaccharide precursor, which is then transferred to nascent polypeptide chains. Following initial trimming in the ER and early Golgi, the generation of the characteristic tri-antennary structure is orchestrated by a series of N-acetylglucosaminyltransferases (GnTs) in the medial-Golgi.

The key steps leading to the core A3 N-glycan structure are as follows:

-

Initiation in the medial-Golgi: The pathway diverges from the synthesis of bi-antennary N-glycans with the action of N-acetylglucosaminyltransferase I (GnT-I), which adds a GlcNAc residue to the Manα1-3Man branch of the core.

-

Formation of the first two antennae: N-acetylglucosaminyltransferase II (GnT-II) then adds a second GlcNAc to the Manα1-6Man branch, forming a bi-antennary structure.

-

Branching to form the third antenna: The crucial step in A3 N-glycan synthesis is the addition of a third GlcNAc residue. This is catalyzed by either N-acetylglucosaminyltransferase-IV (GnT-IV) or N-acetylglucosaminyltransferase-V (GnT-V).

-

GnT-IV adds a GlcNAc residue in a β1-4 linkage to the α1,3-linked mannose of the core, creating the third antenna.

-

GnT-V adds a GlcNAc residue in a β1-6 linkage to the α1,6-linked mannose of the core, also forming a tri-antennary structure.

-

The resulting tri-antennary structure is the core of the A3 N-glycan, which can then be further elongated and terminated by other glycosyltransferases to generate a diverse array of mature A3 glycoforms.

A Technical Guide to the Potential Clinical Significance of A3 Glycan and Related Complex N-Glycans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Complex Glycans in Disease

Glycosylation, the enzymatic process of attaching sugar chains (glycans) to proteins and lipids, is a fundamental post-translational modification critical for a vast array of biological processes.[1] Alterations in glycosylation are a universal hallmark of cellular transformation and disease progression, particularly in oncology.[2] These altered structures, often referred to as tumor-associated carbohydrate antigens (TACAs), play pivotal roles in cell signaling, immune evasion, and metastasis.[2][3]

This guide focuses on a specific class of complex N-glycans: tri-sialylated, tri-antennary structures. The archetypal molecule for this class is the A3 glycan , also known as A3G3S3.[4][5] Structurally, it is a complex-type N-glycan with three branches (antennas), each terminating with a sialic acid residue.[5][6] While direct clinical data for the A3 glycan itself is emerging, the broader class of tri-antennary and highly sialylated glycans has been increasingly implicated in various pathological states, serving as a fertile ground for the discovery of novel biomarkers and therapeutic targets.[3][7][8]

Clinical Significance: A3 and Related Glycans in Disease

Aberrant expression of highly branched, sialylated N-glycans is not a random occurrence but a regulated process that contributes to disease pathology.[9] Increased branching and sialylation are frequently observed in cancer, correlating with tumor progression and poor prognosis.[3][7]

Oncology

The overexpression of tri-antennary, sialylated glycans is a recurring theme across multiple cancer types. These structures can modify the properties of cell surface receptors, influence cell-cell adhesion, and modulate the tumor microenvironment.[10]

Inflammatory and Autoimmune Diseases

Beyond cancer, the profile of complex glycans, including trisialylated structures, is altered in inflammatory conditions. These changes can reflect underlying immune dysregulation and contribute to disease pathogenesis. For instance, shifts in trisialylated structures like A3G3S3 have been identified as persistent changes in patients with sepsis and acute pancreatitis.[11] Furthermore, specific N-glycan structures on T-cells and antibodies are known to be critical in maintaining immune tolerance, and alterations are linked to autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[12][13][14] One report also points to the A3G3S3 glycan as being important for indicating different stages of type 1 diabetes.[15]

Table 1: Association of Tri-antennary and Trisialylated N-Glycans with Various Diseases

| Disease | Tissue/Fluid | Observed Glycan Alteration | Potential Clinical Implication | Reference(s) |

|---|---|---|---|---|

| Gastric Cancer | Serum / Tissue | Increased levels of trisialylated tri-antennary glycans carrying sialyl Lewis X. | Biomarker for diagnosis and prognosis. | [3][16] |

| Breast Cancer | Serum | Increased levels of highly sialylated and fucosylated tri-antennary glycans (e.g., A3FG1). | Biomarker for advanced disease and lymph node metastasis. | [3][17] |

| Pancreatic Cancer | Tumor Tissue (PDX) | Higher percentage of highly branched and sialylated complex-type N-glycans in poorly-differentiated tumors. | Marker of aggressive tumor phenotype. | [18] |

| Multiple Cancers | Urine | Elevated levels of triply α2,6-sialylated tri-antennary structures. | Non-invasive biomarker for cancer detection. | [7] |

| Sepsis / Pancreatitis | Serum | Persistent changes in trisialylated (A3G3S3) and tetrasialylated structures. | Biomarker of systemic inflammatory response. | [11] |

| Type 1 Diabetes | Plasma | A3G3S3 identified as a protein glycan marker. | Indicator of disease stage. |[15] |

Signaling Pathways and Molecular Interactions

Complex glycans like A3 are not passive structures; they are active participants in molecular signaling. Their terminal sialic acid residues are key mediators of interactions with glycan-binding proteins (GBPs), such as Siglecs and selectins, which are crucial in immunity and cancer metastasis.[1][19]

Immune Modulation via Siglec Interaction

Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of receptors expressed on immune cells that recognize sialylated glycans.[20] Many Siglecs contain intracellular inhibitory motifs (ITIMs). When a highly sialylated structure on a tumor cell, such as an A3 glycan, binds to an inhibitory Siglec on a T-cell or macrophage, it can trigger a signaling cascade that dampens the anti-tumor immune response, creating a tolerogenic microenvironment.[20]

References

- 1. mdpi.com [mdpi.com]

- 2. aspariaglycomics.com [aspariaglycomics.com]

- 3. aspariaglycomics.com [aspariaglycomics.com]

- 4. A3 glycan (A3G3S3), 2-AB labelled [ludger.com]

- 5. A3 Glycan • QA-Bio • >90% Purity • Mass Spec Grade [qa-bio.com]

- 6. A3 glycan (A3G3S3) [ludger.com]

- 7. Increased levels of acidic free-N-glycans, including multi-antennary and fucosylated structures, in the urine of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycans and Glycoproteins as Specific Biomarkers for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycan-based biomarkers for diagnosis of cancers and other diseases: Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of aberrantly expressed glycans in gastric cancer by integrated lectin microarray and mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] The Modulatory Roles of N-glycans in T-Cell-Mediated Autoimmune Diseases | Semantic Scholar [semanticscholar.org]

- 13. The role of N-glycans in regulatory T cells in autoimmunity. — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]

- 14. Immune regulatory networks coordinated by glycans and glycan-binding proteins in autoimmunity and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative structural analysis of glycans expressed within tumors derived from pancreatic cancer patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Regulatory Power of Glycans and their Binding Partners in Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Glycans as Key Checkpoints of T Cell Activity and Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Analysis of A3 Glycans using HPLC-FLR

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and stability of proteins. The A3 glycan, a tri-sialylated, tri-antennary complex N-glycan, is of particular interest in biopharmaceutical development and disease biomarker research due to its potential impact on protein efficacy and immunogenicity. Accurate and robust analytical methods are therefore essential for the detailed characterization and quantification of A3 and other complex glycan structures.

This application note describes a comprehensive workflow for the analysis of A3 glycans from glycoproteins using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLR). The method involves enzymatic release of N-glycans, fluorescent labeling, followed by separation and quantification using a hydrophilic interaction liquid chromatography (HILIC) column. This approach offers high sensitivity and resolution, enabling the detailed profiling of complex glycan mixtures.

Experimental Workflow Overview

The overall experimental workflow for A3 glycan analysis is depicted below. This process begins with the denaturation of the glycoprotein, followed by the enzymatic release of N-glycans using PNGase F. The released glycans are then fluorescently labeled, and excess dye is removed. Finally, the labeled glycans are separated and quantified by HPLC-FLR.

Caption: A3 Glycan Analysis Workflow.

Materials and Methods

Materials:

-

Glycoprotein sample (e.g., Fetuin, from which A3 glycans can be obtained)

-

PNGase F (Peptide-N-Glycosidase F)

-

Denaturing solution (e.g., containing SDS and a reducing agent)

-

Fluorescent labeling reagent (e.g., 2-Aminobenzamide [2-AB])

-

Labeling reaction solution (e.g., DMSO/acetic acid)

-

Reducing agent for labeling (e.g., sodium cyanoborohydride)

-

Solid Phase Extraction (SPE) cartridges for dye removal (e.g., HILIC-based)

-

HPLC grade water and acetonitrile

-

Ammonium (B1175870) formate

Instrumentation:

-

HPLC system equipped with a fluorescence detector (e.g., Waters ACQUITY UPLC H-Class)

-

HILIC column (e.g., Waters ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm)

Detailed Experimental Protocol

1. N-Glycan Release from Glycoprotein

-

Denaturation: To a 1.5 mL microcentrifuge tube, add up to 100 µg of glycoprotein. Add denaturing solution to a final volume of 50 µL and mix gently. Heat the sample at 90°C for 3 minutes.

-

Enzymatic Digestion: Cool the sample to room temperature. Add 1.2 µL of PNGase F and incubate at 50°C for 5 minutes to release the N-glycans.

2. Fluorescent Labeling of Released N-Glycans

-

Labeling Reaction: To the tube containing the released glycans, add 12 µL of the 2-AB labeling reagent solution. Incubate at room temperature for 5 minutes.

-

Reduction: Add the reducing agent and incubate at 65°C for 2 hours.

3. Purification of Labeled Glycans

-

SPE Cartridge Equilibration: Condition a HILIC SPE microelution plate or cartridge by washing with water followed by equilibration with acetonitrile.

-

Sample Loading: Load the labeling reaction mixture onto the SPE cartridge.

-

Washing: Wash the cartridge with a high percentage of organic solvent (e.g., 95% acetonitrile) to remove excess fluorescent dye.

-

Elution: Elute the labeled glycans with an aqueous buffer (e.g., 100 mM ammonium formate).

-

Solvent Evaporation: Dry the eluted glycans in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried, labeled glycans in a suitable volume of injection solvent (e.g., 70:30 acetonitrile:water) prior to HPLC analysis.

4. HPLC-FLR Analysis

-

HPLC Conditions:

-

Column: Waters ACQUITY UPLC BEH Glycan, 1.7 µm, 2.1 x 150 mm

-

Mobile Phase A: 100 mM Ammonium Formate, pH 4.4

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 60°C

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 25% to 38% Mobile Phase A over 27 minutes.

-

-

Fluorescence Detection:

-

Excitation Wavelength: 330 nm

-

Emission Wavelength: 420 nm

-

Data Presentation

The following table summarizes representative quantitative data for the analysis of a complex N-glycan profile, including the A3 glycan, obtained from a standard glycoprotein.

| Peak ID | Glycan Structure | Retention Time (min) | Peak Area | Relative Abundance (%) |

| 1 | FA2 | 12.5 | 150,000 | 15.0 |

| 2 | FA2G1 | 14.2 | 250,000 | 25.0 |

| 3 | FA2G2 |

Application Notes and Protocols for Mass Spectrometry-Based A3 Glycan Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, and function. The A3 glycan, a tri-sialylated, tri-antennary complex-type N-glycan, is of particular interest in biomedical research and drug development due to its role in various biological processes, including cell signaling and immune responses.[1] Aberrant glycosylation patterns, including changes in the abundance of A3 glycans, have been associated with various diseases, making them potential biomarkers and critical quality attributes for therapeutic glycoproteins.[2][3]

This document provides a detailed protocol for the identification and characterization of A3 glycans using mass spectrometry (MS), a powerful analytical technique for elucidating glycan structures.[2][4] The protocol covers sample preparation, mass spectrometry analysis, and data interpretation.

Experimental Protocols

This section details the methodology for the release, purification, and analysis of A3 glycans from a glycoprotein (B1211001) sample.

Materials

-

Glycoprotein sample (e.g., bovine fetuin as a standard, or a therapeutic protein)

-

Denaturation solution: 2% SDS in 100 mM 2-mercaptoethanol (B42355)

-

Phosphate (B84403) buffer: 50 mM, pH 7.5

-

Triton X-100: 10% solution

-

PNGase F (Peptide-N-Glycosidase F)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HILIC)

-

Solvents for SPE: Methanol, 5% acetic acid, 1-propanol

-

Derivatization reagents (optional, for labeling): e.g., 2-aminobenzamide (B116534) (2-AB) and sodium cyanoborohydride, or permethylation reagents.

-

Mass spectrometer (MALDI-TOF or ESI-Q-TOF/Orbitrap)

-

HPLC system with a HILIC column

Protocol 1: Enzymatic Release of N-Glycans

-

Denaturation: Dissolve approximately 2 mg of the glycoprotein in 500 µL of 50 mM phosphate buffer (pH 7.5). Add 10 µL of 2% SDS in 100 mM 2-mercaptoethanol solution and incubate at 100°C for 10 minutes to denature the protein.[5]

-

Detergent Sequestration: After cooling to room temperature, add 50 µL of 50 mM phosphate buffer (pH 7.5) and 10 µL of 10% Triton X-100.[5]

-

Enzymatic Digestion: Add 1 unit of PNGase F to the denatured protein solution and incubate overnight at 37°C to release the N-glycans.[5]

-

Protein Precipitation: Precipitate the deglycosylated proteins by adding 300 µL of ice-cold ethanol (B145695) and centrifuge at 11,000 g for 20 minutes.[5]

-

Glycan Recovery: Carefully collect the supernatant containing the released glycans for further purification.[5]

Protocol 2: Glycan Purification using Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition a C18 Sep-Pak cartridge sequentially with methanol, 5% acetic acid, 1-propanol, and finally 5% acetic acid.[6]

-

Sample Loading: Load the glycan-containing supernatant onto the conditioned C18 column.[6]

-

Washing and Elution: Wash the column with 4 ml of 5% acetic acid to remove salts and other impurities. The glycans will be in the flow-through and wash fractions.[6] For more hydrophobic glycans or different SPE chemistries like HILIC, the glycans are retained and then eluted.

-

Lyophilization: Pool the flow-through and wash fractions and lyophilize to dryness.[6]

Protocol 3: Mass Spectrometry Analysis

-

Sample Preparation for MS:

-

For MALDI-MS, the purified glycans can be directly mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on the target plate.

-

For ESI-MS, the glycans are typically reconstituted in a solvent compatible with the LC system, often a mixture of acetonitrile (B52724) and water with a volatile modifier like formic acid or ammonium (B1175870) formate.

-

-

Mass Spectrometry:

-

MALDI-TOF MS: Acquire spectra in positive ion mode. Neutral glycans are often detected as sodium adducts ([M+Na]+).

-

LC-ESI-MS/MS: Separate the glycans using a HILIC column with a gradient of decreasing acetonitrile concentration.[7] The separated glycans are then introduced into the ESI source. Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the intact glycans and MS/MS scans for structural fragmentation. Common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[8][9]

-

Data Presentation

Table 1: Expected Mass-to-Charge Ratios (m/z) for A3 Glycan

The theoretical monoisotopic mass of the native A3 glycan is approximately 2879.01 Da.[10] Depending on the ionization method and sample preparation, different adducts can be observed.

| Adduct/Modification | Charge State (z) | Calculated m/z |

| [M+H]⁺ | 1 | 2880.018 |

| [M+Na]⁺ | 1 | 2902.000 |

| [M+K]⁺ | 1 | 2917.974 |

| [M+2H]²⁺ | 2 | 1440.509 |

| [M+2Na]²⁺ | 2 | 1451.500 |

| Permethylated [M+Na]⁺ | 1 | >3000 (dependent on exact structure) |

Note: The exact m/z values may vary slightly depending on the specific isomeric form and isotopic distribution.

Table 2: Typical A3 Glycan Fragmentation in MS/MS

In CID and HCD fragmentation of sialylated glycans, the most common fragmentation events involve the loss of sialic acid residues.

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) |

| [M+H]⁺ | Loss of one sialic acid | ~2589 |

| [M+H]⁺ | Loss of two sialic acids | ~2298 |

| [M+H]⁺ | Loss of three sialic acids | ~2007 |

| [M+2H]²⁺ | Loss of one sialic acid | ~1295 |

Note: These are approximate m/z values. High-resolution mass spectrometry will provide more accurate mass measurements for confident identification.

Table 3: HILIC Retention Characteristics of A3 Glycans

Hydrophilic Interaction Liquid Chromatography (HILIC) separates glycans based on their hydrophilicity. The retention time is influenced by the size and charge of the glycan.

| Glycan Feature | Effect on HILIC Retention Time | Rationale |

| Increasing number of monosaccharide units | Increased retention | More hydroxyl groups lead to stronger interaction with the stationary phase.[11] |

| Presence of sialic acids | Increased retention | The carboxylic acid group of sialic acid increases the overall polarity of the glycan.[11] |

| Isomeric forms (linkage and branching) | Can lead to separation | Different spatial arrangements of the monosaccharides can result in differential interaction with the stationary phase, allowing for the separation of isomers. |

Visualizations

Experimental Workflow

Caption: Workflow for A3 glycan identification.

Signaling Pathway Modulation by Tri-antennary N-Glycans

Caption: Modulation of cell signaling by N-glycans.

Conclusion

Mass spectrometry is an indispensable tool for the detailed structural characterization of complex glycans like the A3 glycan.[4] The protocols outlined in this application note provide a robust framework for researchers in academia and the biopharmaceutical industry to identify and characterize A3 glycans. Accurate glycan analysis is crucial for ensuring the quality and consistency of therapeutic glycoproteins and for advancing our understanding of the role of glycosylation in health and disease.[1][2] Further structural details, such as linkage analysis, can be obtained through advanced MS techniques, including multi-stage fragmentation (MSn) and the use of exoglycosidases.

References

- 1. Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aspariaglycomics.com [aspariaglycomics.com]

- 3. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]

- 9. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A3 Glycan • QA-Bio • >90% Purity • Mass Spec Grade [qa-bio.com]

- 11. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MALDI-TOF Analysis of A3 Glycan Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences protein function, stability, and cellular interactions. Among the vast array of glycan structures, tri-antennary, tri-sialylated complex N-glycans, often referred to as A3 glycans (or A3G3S3), are of particular interest in biomedical research and drug development. These structures are characterized by a core mannose structure with three antennae, each terminating with a sialic acid residue. Alterations in the abundance of A3 glycans have been associated with various pathological conditions, including cancer, making them potential biomarkers and therapeutic targets.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of complex carbohydrates like A3 glycans. Its high throughput, sensitivity, and tolerance to certain buffers make it well-suited for glycomic studies. However, the labile nature of sialic acid residues presents a significant challenge, often leading to their loss during analysis and resulting in inaccurate structural elucidation and quantification.

These application notes provide a comprehensive overview and detailed protocols for the robust and reliable analysis of A3 glycan structures by MALDI-TOF MS. The protocols emphasize methods for the release of N-glycans from glycoproteins, purification, and, crucially, derivatization techniques to stabilize sialic acid residues for accurate analysis.

Data Presentation: Quantitative Analysis of Tri-antennary Glycans

The following table summarizes the relative abundance of tri-antennary N-glycans in different human hematopoietic cell lines, as determined by MALDI-TOF MS analysis of permethylated glycans. This data illustrates the variability in the expression of these complex structures across different cell types.

| Cell Line | Bi-antennary (%) | Tri-antennary (%) | Tetra-antennary (%) | Hybrid-type (%) |

| BJA-B K88 | 48.6 | 36.8 | 14.5 | 0.1 |

| BJA-B K20 | 39.5 | 43.2 | 17.3 | 0.0 |

| HL-60+ | 54.2 | 26.8 | 18.9 | 0.1 |

| HL-60- | 45.1 | 29.8 | 25.1 | 0.0 |

| Jurkat | 49.8 | 33.1 | 16.9 | 0.2 |

Data adapted from publicly available research on N-glycan profiling of human hematopoietic cell lines.

Experimental Protocols

Herein, we provide detailed methodologies for the key experiments involved in the MALDI-TOF analysis of A3 glycan structures.

Protocol 1: Release of N-Glycans from Glycoproteins

This protocol describes the enzymatic release of N-linked glycans from glycoproteins, a crucial first step for their analysis.

Materials:

-

Glycoprotein (B1211001) sample (e.g., Bovine Fetuin, a rich source of A3 glycans)

-

Peptide-N-Glycosidase F (PNGase F)

-

Denaturation buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0, with 0.1% SDS and 50 mM DTT)

-

Iodoacetamide (IAM) solution (100 mM in 50 mM ammonium bicarbonate)

-

Reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

-

Microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

Denaturation:

-

Dissolve 10-100 µg of the glycoprotein sample in 20 µL of denaturation buffer.

-

Incubate at 95°C for 5 minutes to denature the protein.

-

Allow the sample to cool to room temperature.

-

-

Reduction and Alkylation:

-

Add 2 µL of 50 mM DTT and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature.

-

Add 2 µL of 100 mM IAM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

-

Enzymatic Digestion:

-

Add 1-2 µL of PNGase F to the sample.

-

Incubate at 37°C for 16-24 hours to release the N-glycans.

-

-

Purification of Released Glycans:

-

The released glycans must be purified from the protein and other reaction components. A C18 Sep-Pak cartridge is commonly used for this purpose.[1]

-

Condition the C18 cartridge with methanol (B129727) followed by water.

-

Load the PNGase F digest onto the cartridge.

-

Wash the cartridge with water to elute the glycans. The peptides and deglycosylated protein will be retained.

-

Collect the eluate containing the released N-glycans.

-

Dry the collected glycans in a vacuum centrifuge.

-

Protocol 2: Permethylation of Released N-Glycans for Sialic Acid Stabilization

Permethylation is a widely used derivatization technique that methylates all free hydroxyl and carboxyl groups on the glycan. This process neutralizes the negative charge of sialic acids, significantly reducing their lability and enhancing their ionization efficiency in positive-ion mode MALDI-TOF MS.[2]

Materials:

-

Dried N-glycan sample

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (NaOH) powder

-

Methyl iodide (iodomethane)

-

Water (HPLC grade)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation:

-

Ensure the N-glycan sample is completely dry.

-

-

Permethylation Reaction:

-

Add 50 µL of DMSO to the dried glycan sample and vortex until fully dissolved.

-

Add a small amount of powdered NaOH.

-

Add 20 µL of methyl iodide. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

Vortex the mixture vigorously for 10-15 minutes at room temperature.

-

-

Quenching the Reaction:

-

Carefully add 100 µL of water to quench the reaction.

-

-

Extraction of Permethylated Glycans:

-

Add 200 µL of chloroform and vortex thoroughly.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully remove the upper aqueous layer.

-

Wash the lower chloroform layer twice with 200 µL of water, vortexing and centrifuging each time.

-

After the final wash, carefully remove the last of the upper aqueous layer.

-

Dry the chloroform layer containing the permethylated glycans in a vacuum centrifuge.

-

-

Resuspension:

-

Resuspend the dried permethylated glycans in a small volume (e.g., 10 µL) of methanol for MALDI-TOF analysis.

-

Protocol 3: MALDI-TOF MS Analysis of Permethylated A3 Glycans

This protocol outlines the final steps for preparing the sample for MALDI-TOF analysis and acquiring the mass spectrum.

Materials:

-

Resuspended permethylated N-glycan sample

-

MALDI matrix solution (e.g., 10 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

-

Pipettors and tips

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample-Matrix Preparation (Dried-Droplet Method):

-

Mix 1 µL of the resuspended permethylated glycan sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.

-

Alternatively, mix the sample and matrix in a microcentrifuge tube before spotting 1 µL of the mixture onto the target plate.

-

Allow the spot to air dry completely at room temperature.

-

-

Mass Spectrometry Acquisition:

-

Load the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra in the positive-ion reflectron mode.

-

Set the mass range to be appropriate for detecting permethylated tri-sialylated, tri-antennary N-glycans (typically m/z 2000-5000).

-

Calibrate the instrument using a suitable standard.

-

-

Data Analysis:

-

Process the acquired spectra to identify the monoisotopic peaks corresponding to the [M+Na]+ adducts of the permethylated A3 glycans.

-

The expected mass of the permethylated A3 glycan will depend on its specific isomeric structure (linkages of sialic acids and galactose).

-

Visualizations

Experimental Workflow for A3 Glycan Analysis

Caption: Workflow for MALDI-TOF MS analysis of A3 glycans.

Impact of Aberrant Glycosylation on Cancer Cell Signaling

Caption: Role of aberrant glycosylation in cancer signaling pathways.

References

Application Notes and Protocols for 2-AB Labeling of A3 Glycan for Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins. The A3 glycan, a tri-sialylated, tri-antennary complex-type N-glycan, is of particular interest in biopharmaceutical research due to its prevalence on many glycoproteins.[1][2][3] Accurate characterization and quantification of such glycans are paramount for drug development, quality control, and release testing.